molecular formula C24H32O9 B1202770 Estriol 3-glucuronide CAS No. 2479-91-6

Estriol 3-glucuronide

Cat. No. B1202770
CAS RN: 2479-91-6
M. Wt: 464.5 g/mol
InChI Key: UZKIAJMSMKLBQE-JRSYHJKYSA-N
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Description

Synthesis Analysis

The synthesis of estriol 3-glucuronide involves controlled chemical reactions, demonstrating the complexity of its formation. A notable method includes the use of 2,4,16α-tribromoestrone in a controlled stereospecific alkaline hydrolysis followed by selective glucuronidation, as explored by Mitsuteru Numazawa et al. (1981) in their efficient synthesis of a related estriol glucuronide variant (Numazawa, Nagaoka, Tsuji, & Osawa, 1981).

Molecular Structure Analysis

The molecular structure of estriol 3-glucuronide is characterized by its intact conjugate form isolated from human pregnancy urine, as detailed by S. Ladany (1968). This structure's confirmation through infrared spectrum analysis and enzymatic cleavage underscores its distinctive molecular identity, yielding estriol and glucuronic acid (Ladany, 1968).

Chemical Reactions and Properties

Estriol 3-glucuronide participates in specific chemical reactions, notably its enzymatic cleavage, which is crucial for its bioactivity and metabolism within the human body. Its antigenic properties have been explored through the synthesis of specific conjugates for immunoassays, providing insights into its biological interactions and roles (Nambara, Ohkubo, & Shimada, 1983).

Physical Properties Analysis

The physical properties of estriol 3-glucuronide, such as solubility and stability, are pivotal for its physiological functions and detection in biological samples. These attributes facilitate its transport and excretion, as well as its identification in clinical diagnostics.

Chemical Properties Analysis

The chemical properties of estriol 3-glucuronide, including its reactivity and interaction with biological molecules, are central to understanding its metabolic pathways and its role in pregnancy. Techniques such as mass spectrometry have been employed to differentiate estriol glucuronide isomers, highlighting the compound's specific chemical characteristics and its significance in estrogen metabolism studies (Lampinen-Salomonsson, Bondesson, Petersson, & Hedeland, 2006).

Scientific Research Applications

Clinical Research

Estriol 3-glucuronide is used in clinical research for the comprehensive profiling of free and conjugated estrogens . It’s part of a group of twelve standard estrogens used in experiments .

Method of Application

The method involves the use of Capillary Electrophoresis-Time of Flight-Mass Spectrometry (CE-TOF-MS) for comprehensive estrogen profiling . Stock solutions of estrogens, including Estriol 3-glucuronide, are prepared at concentrations of 3–15 mM in 1:1 MeOH:H2O and stored at -20 °C .

Results or Outcomes

The results of these experiments contribute to the understanding of the bioavailability and biological activity of estrogens, which is tightly regulated by phase I/II metabolic transformation processes associated with hydroxylation, glucuronidation or sulfation that are critical to human health, development, and fertility .

Pregnancy Monitoring

Estriol 3-glucuronide is a metabolite of estriol, a dominant estrogen during pregnancy . It’s used in tests of placental or feto-placental function in high-risk pregnancies to predict adverse fetal outcomes .

Results or Outcomes

The outcomes of these tests can provide valuable information about the health of the fetus and the placenta, potentially predicting adverse fetal outcomes .

Ovulation Induction Monitoring

Estriol 3-glucuronide has been used in the monitoring of estrogen levels during the induction of ovulation with menotropins .

Results or Outcomes

Monitoring estrogen levels can provide valuable information about the effectiveness of ovulation induction treatments .

Biomarker for Impending Labor

A high level of Estriol 3-glucuronide or a sudden increase in maternal levels are potential markers of impending labor .

Results or Outcomes

Multiple studies have examined the potential use of Estriol 3-glucuronide as a biomarker for predicting the onset of labor .

Biomarker for Impending Labor

A high level of Estriol 3-glucuronide or a sudden increase in maternal levels are potential markers of impending labor .

Results or Outcomes

Multiple studies have examined the potential use of Estriol 3-glucuronide as a biomarker for predicting the onset of labor .

Prodrug of Estriol

Estriol glucuronide is a prodrug of estriol, and was the major component of Progynon and Emmenin, estrogenic products manufactured from the urine of pregnant women that were introduced in the 1920s and 1930s and were the first orally active estrogens .

Results or Outcomes

The outcomes of these treatments can provide valuable information about the effectiveness of hormonal replacement therapy .

Inducer of Cholestasis

Estriol 3-glucuronide has been identified as an inducer of cholestasis, a condition where bile cannot flow from the liver to the duodenum .

Results or Outcomes

The outcomes of these tests can provide valuable information about the health of the liver and the bile duct system .

Future Directions

Research on Estriol 3-glucuronide and related compounds is ongoing. For example, studies are exploring the use of urinary estrone conjugate and pregnanediol 3-glucuronide excretion rates to navigate the continuum of ovarian activity . This could have implications for the management of personal fertility . Additionally, advances in bioanalytical methodology for the analysis of plasma and serum estrogens could lead to major advances in risk assessment .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKIAJMSMKLBQE-JRSYHJKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947700
Record name 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estriol 3-glucuronide

CAS RN

2479-91-6
Record name Estriol 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2479-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estriol 3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estriol 3-glucuronide
Reactant of Route 2
Estriol 3-glucuronide
Reactant of Route 3
Estriol 3-glucuronide
Reactant of Route 4
Estriol 3-glucuronide
Reactant of Route 5
Estriol 3-glucuronide
Reactant of Route 6
Estriol 3-glucuronide

Citations

For This Compound
333
Citations
M Lampinen‐Salomonsson… - … Journal Devoted to …, 2006 - Wiley Online Library
… Estriol-3-glucuronide, which lacks a free phenolic group, could be differentiated through a different type of reaction product when exposed to 2-chloro-1-methylpyridinium iodide. …
CM Branch, PO Collins, WP Collins - Journal of steroid biochemistry, 1982 - Elsevier
The concentrations of estrone-3-glucuronide (E 1 -3-G), estradiol-17β-glucuronide (E 2 -17β-G), estriol-16α-glucuronide (E 3 -16α-G) and LH/hCG have been measured in daily …
Number of citations: 35 www.sciencedirect.com
J Sugar, C Dessy, S Alexander, JJ Amy… - The Journal of …, 1980 - academic.oup.com
Estriol-3-glucuronide (E 3 -3G) and estriol-16-glucuronide (E 3 -I6G) have been measured in 180 samples of amniotic fluid. From the statistical analysis of the data the following …
Number of citations: 7 academic.oup.com
YJ Yang, J Lee, MH Choi… - Biomedical …, 2003 - Wiley Online Library
… The calibration range of estriol-3-glucuronide (E3-3G) and estriol-16-glucuronide (E3-16G) was 0.1–20 μg/mL and the linearity of the method was 0.9984 for E3-3G and 0.9987 for E3-…
N Toshio, O Tadashi, Y Teruko, S Kazutake - Journal of steroid …, 1984 - Elsevier
… preparation and antigenic properties of estrone-3-glucuronide- and estriol-3-glucuronide… specificity to estrone-3glucuronide and estriol-3-glucuronide, respectively, exhibiting little cross-…
Number of citations: 9 www.sciencedirect.com
F Caccamo, G Carfagnini, A Di Corcia… - … of Chromatography B …, 1988 - Elsevier
… The main object of this work was to modify suitably the above procedure in order to develop an easily practicable and reliable HPLC assay for measuring estriol-3-glucuronide (E,-3-G) …
Number of citations: 11 www.sciencedirect.com
S Kazutake, O Tadashi, T Makoto, Y Fujiko… - Journal of Steroid …, 1982 - Elsevier
… high affinity (KA = 3.7 x lo9 M-‘) and excellent specificity to estradiol 3-glucuronide, exhibiting no significant cross-reactivities with estrogen glucuronides except for estriol 3-glucuronide (…
Number of citations: 12 www.sciencedirect.com
MJ Tikkanen - Journal of steroid biochemistry, 1973 - Elsevier
The excretion of the four main urinary estriol conjugates was determined in a group of women in late pregnancy and at intervals in the course of four normal pregnancies. The …
Number of citations: 30 www.sciencedirect.com
SB Coburn, FZ Stanczyk, RT Falk, KA McGlynn… - Cancer Causes & …, 2019 - Springer
… Lastly, moderately high correlations between serum estradiol and urinary estriol (estriol-3-glucuronide r = 0.81, estriol-16α-glucuronide r = 0.83) were observed in one study [13], while …
Number of citations: 34 link.springer.com
KA O'Connor, E Brindle, DJ Holman, NA Klein… - Clinical …, 2003 - academic.oup.com
Background: Monitoring of reproductive steroid hormones at the population level requires frequent measurements, hormones or metabolites that remain stable under less than ideal …
Number of citations: 121 academic.oup.com

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